3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
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Overview
Description
3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is a useful research compound. Its molecular formula is C22H26N4O2S and its molecular weight is 410.54. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized derivatives of the mentioned compound, exploring their potential as antimicrobial agents. For instance, Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives, evaluating their antimicrobial activity against various bacterial and fungal strains, indicating the compound's potential in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012). Similarly, Başoğlu et al. (2013) explored the antimicrobial, antilipase, and antiurease activities of hybrid molecules containing penicillanic or cephalosporanic acid moieties, revealing some compounds with good to moderate antimicrobial activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Anticonvulsant and CNS Depressant Activity
El-Helby and Wahab (2003) synthesized a series of 3H-quinazolin-4-one derivatives and evaluated them for anticonvulsant activity, showing promising results at low doses, highlighting the potential of these compounds in CNS-related therapeutic applications (El-Helby & Wahab, 2003).
Corrosion Inhibition
Chen et al. (2021) studied the efficacy of piperazine-substituted quinazolin-4(3H)-one derivatives as corrosion inhibitors for mild steel in HCl. The compounds showed excellent corrosion inhibition efficiency, providing insights into the development of new corrosion inhibitors (Chen, Nie, Liu, Li, Wang, Zhang, & Wu, 2021).
Antihypertensive and Alpha-1 Adrenoceptor Antagonists
Chern et al. (1993) synthesized a series of dihydroimidazo[1,2-c]quinazolin-5(6H)-ones, evaluating them as alpha 1-adrenoceptor antagonists and antihypertensive agents. The study provided structure-activity relationships, offering a basis for the development of new antihypertensive drugs (Chern, Tao, Yen, Lu, Shiau, Lai, Chien, & Chan, 1993).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties . These compounds may interact with proteins such as ATF4 and NF-kB , which play crucial roles in cellular stress responses and inflammatory pathways, respectively.
Mode of Action
It is suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress and apoptosis, as well as the nf-kb inflammatory pathway . This could potentially lead to reduced production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), two key mediators of inflammation .
Biochemical Pathways
The compound is likely to affect several biochemical pathways. As mentioned, it may inhibit ER stress and apoptosis, both of which are involved in cell survival and death . It may also inhibit the NF-kB pathway, which plays a key role in the regulation of immune and inflammatory responses .
Result of Action
The compound may have neuroprotective and anti-inflammatory effects. In studies of similar compounds, significant anti-neuroinflammatory properties were observed through the inhibition of NO and TNF-α production in LPS-stimulated human microglia cells . Additionally, these compounds exhibited promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c27-20(25-12-10-24(11-13-25)16-6-2-1-3-7-16)14-17-15-29-22-23-19-9-5-4-8-18(19)21(28)26(17)22/h1-3,6-7,17H,4-5,8-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVRZPBPSWFMDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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